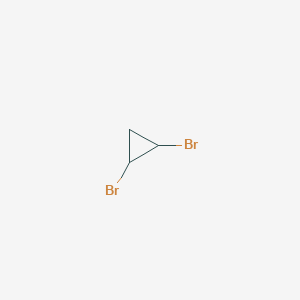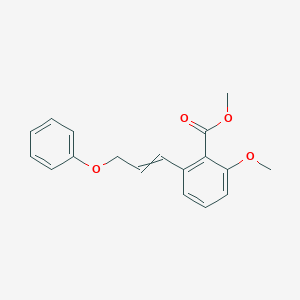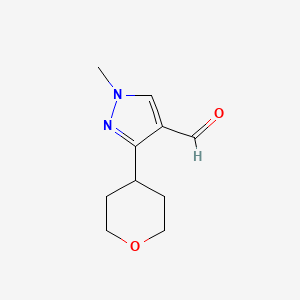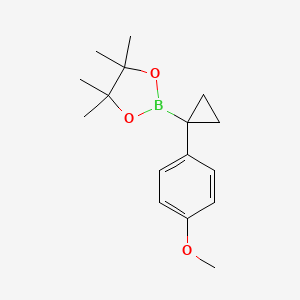
1,2-Dibromocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromocyclopropane is an organic compound with the molecular formula C₃H₄Br₂. It is a cyclopropane derivative where two bromine atoms are attached to adjacent carbon atoms in the three-membered ring. This compound is of interest due to its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dibromocyclopropane can be synthesized through the dibromination of cyclopropane. This process involves the addition of bromine to cyclopropane under controlled conditions. The reaction typically proceeds as follows:
- Cyclopropane + Bromine → this compound
The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow process. This method involves the use of phase-transfer catalysis to enhance the reaction rate and yield. The process is optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dibromocyclopropane undergoes various chemical reactions, including:
- Substitution Reactions : The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
- Elimination Reactions : The compound can undergo dehydrohalogenation to form cyclopropene derivatives.
- Reduction Reactions : Reduction of this compound can yield cyclopropane or other partially reduced products.
- Substitution : Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.
- Elimination : Strong bases like sodium amide in liquid ammonia.
- Reduction : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
- Substitution : Cyclopropanol, cyclopropylamine.
- Elimination : Cyclopropene.
- Reduction : Cyclopropane.
Aplicaciones Científicas De Investigación
1,2-Dibromocyclopropane is used in various scientific research applications:
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science : The compound is used in the development of novel polymers and materials with unique properties.
- Biological Studies : It is used to study the effects of halogenated compounds on biological systems and their potential as bioactive agents.
- Medicinal Chemistry : Research into its derivatives has shown potential for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,2-dibromocyclopropane involves its ability to undergo nucleophilic substitution and elimination reactions. The presence of two bromine atoms makes the compound highly reactive towards nucleophiles, leading to the formation of various substituted cyclopropane derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds:
- 1,2-Dibromocyclopentane : Similar in structure but with a five-membered ring.
- 1,1-Dibromocyclopropane : Differing in the position of bromine atoms.
- 1,2-Dichlorocyclopropane : Similar reactivity but with chlorine atoms instead of bromine.
Uniqueness: 1,2-Dibromocyclopropane is unique due to its high reactivity and the ability to form a wide range of derivatives through substitution and elimination reactions. Its three-membered ring structure also imparts significant ring strain, making it more reactive compared to its larger ring analogs.
Propiedades
Número CAS |
19533-50-7 |
|---|---|
Fórmula molecular |
C3H4Br2 |
Peso molecular |
199.87 g/mol |
Nombre IUPAC |
1,2-dibromocyclopropane |
InChI |
InChI=1S/C3H4Br2/c4-2-1-3(2)5/h2-3H,1H2 |
Clave InChI |
SRTPQRFGGDGJBV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)









![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B15052116.png)
